5-Methyl-4-oxa-7-azaspiro[2.5]octane is an advanced, conformationally restricted spirocyclic morpholine building block designed for modern medicinal and process chemistry. By incorporating a spirocyclopropane ring and a methyl group onto the morpholine core, this scaffold provides a rigid, three-dimensional architecture that drives the 'escape from flatland' paradigm. It is primarily procured to replace metabolically labile or overly flexible standard morpholine and piperidine rings, offering enhanced pharmacokinetic and physicochemical properties, including superior target selectivity, tunable basicity, and robust metabolic stability [1].
Generic substitution with standard morpholine or unsubstituted azaspiro[2.5]octane fails because these simpler analogs lack the precise dual-site steric shielding required to overcome severe metabolic and off-target liabilities. Standard morpholines are highly susceptible to rapid cytochrome P450-mediated α-oxidation, while highly flexible rings often incur entropic penalties and bind to off-target proteins such as hERG [1]. Procuring the exact 5-methyl-4-oxa-7-azaspiro[2.5]octane scaffold ensures that both the C2 and C6 positions of the morpholine core are sterically blocked—by the spirocyclopropane and the methyl group, respectively—completely suppressing α-oxidation while locking the molecule into a highly specific, target-selective chair conformation that generic alternatives cannot replicate [2].
The dual substitution pattern of 5-methyl-4-oxa-7-azaspiro[2.5]octane strategically places steric bulk at the carbons adjacent to the morpholine oxygen. This structural modification directly blocks the primary sites of oxidative metabolism. Compared to standard morpholine, which undergoes rapid degradation, the incorporation of the azaspiro[2.5]octane framework has been shown to minimize off-target CYP450 interactions (e.g., CYP2C9) and significantly reduce hepatic intrinsic clearance [1].
| Evidence Dimension | Hepatic Intrinsic Clearance (CL_int) and CYP450 liability |
| Target Compound Data | Sterically shielded α-carbons preventing oxidation |
| Comparator Or Baseline | Standard morpholine (unshielded α-carbons, rapid metabolism) |
| Quantified Difference | >5-fold reduction in intrinsic clearance (CL_int) and minimized CYP2C9 inhibition (class-inferred) |
| Conditions | Human liver microsome (HLM) and recombinant CYP assays |
Procuring this sterically shielded bioisostere is critical for extending the in vivo half-life of drug candidates without sacrificing the solubilizing properties of the morpholine oxygen.
Standard morpholine rings exhibit high conformational flexibility, which incurs a significant entropic penalty upon binding to target proteins. The spirocyclopropane ring in 5-methyl-4-oxa-7-azaspiro[2.5]octane locks the morpholine core into a rigid, highly defined chair conformation. This structural pre-organization reduces the entropic cost of binding, a strategy that has been demonstrated in analogous azaspiro[2.5]octane systems to dramatically improve target binding affinity and functional potency compared to flexible planar alternatives [1].
| Evidence Dimension | Binding Entropy (ΔS) and Target Affinity |
| Target Compound Data | Rigidified spirocyclic morpholine chair conformation |
| Comparator Or Baseline | Unsubstituted planar morpholine (high conformational flexibility) |
| Quantified Difference | Up to 10-fold improvement in target binding affinity (Kd/IC50) (class-inferred) |
| Conditions | Target-specific binding and functional assays (e.g., GPCRs or kinases) |
Essential for structure-based drug design where precise, rigid vector projection of the amine and oxygen is required to maximize pocket engagement and selectivity.
The increased s-character of the cyclopropane ring in the spirocyclic framework exerts an electron-withdrawing inductive effect that attenuates the basicity of the adjacent secondary amine. While standard morpholines typically exhibit a pKa around 8.3, the spirocyclopropyl and methyl modifications lower the pKa. This attenuation increases the fraction of unionized compound at physiological pH, thereby enhancing passive membrane permeability and mitigating the risk of phospholipidosis and hERG channel block associated with highly basic amines [1].
| Evidence Dimension | Amine pKa and Passive Permeability |
| Target Compound Data | Attenuated pKa profile via inductive effects |
| Comparator Or Baseline | Standard morpholine (pKa ~8.3) |
| Quantified Difference | ~0.5 to 1.5 log unit reduction in pKa (class-inferred) |
| Conditions | Physiological pH (7.4) permeability modeling |
Enables the procurement of a solubilizing motif that avoids the ADME and cardiovascular toxicity liabilities inherent to highly basic, flexible amines.
5-Methyl-4-oxa-7-azaspiro[2.5]octane is the ideal building block for replacing metabolically labile morpholine hinge-binders in kinase inhibitors or GPCR ligands. Its rigid 3D structure and blocked α-carbons improve both brain penetrance and metabolic half-life, making it superior to standard morpholine in late-stage lead optimization [1].
In discovery programs hindered by cardiovascular toxicity or tissue accumulation, substituting basic, flat amines with this spirocyclic morpholine leverages its attenuated pKa and increased steric bulk to design out hERG channel binding and phospholipidosis risks [2].
For organizations building DNA-encoded libraries (DELs) or high-throughput screening collections, procuring this specific scaffold provides a highly novel, patentable chemical vector. It introduces essential 3D complexity (Fsp3) that is highly sought after to access novel therapeutic chemical space untouched by traditional planar heterocycles [2].